GSK2820151 is a small molecule compound developed by GlaxoSmithKline, primarily recognized as a selective inhibitor targeting bromodomain and extra-terminal (BET) proteins. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are critical in regulating gene expression by recognizing acetylated lysine residues on histones and non-histone proteins. The inhibition of these proteins is particularly relevant in cancer therapy, as they are often implicated in the transcriptional regulation of oncogenes. GSK2820151 has shown promise in preclinical studies for its ability to modulate gene expression associated with cancer progression and inflammation .
GSK2820151 is classified as a bromodomain inhibitor, which falls under the category of epigenetic modulators. These compounds are designed to interfere with protein-protein interactions mediated by bromodomains, thus influencing transcriptional regulation and cellular processes involved in cancer and other diseases .
The synthesis of GSK2820151 involves multiple steps typical of small molecule drug development. The process begins with the construction of the core scaffold, followed by the introduction of various functional groups to enhance selectivity and potency against specific bromodomain targets.
GSK2820151 features a complex molecular structure characterized by a central aromatic core that interacts with the bromodomain binding site. The compound's design allows it to fit into the hydrophobic pocket formed by the bromodomain, crucial for its inhibitory activity.
GSK2820151 primarily acts through competitive inhibition of bromodomains. It binds to the acetyl-lysine recognition site, thereby preventing the recruitment of transcriptional machinery necessary for gene expression.
The mechanism of action involves GSK2820151 binding to the bromodomain of target proteins, disrupting their interaction with acetylated histones. This action leads to a reduction in transcriptional activation of genes associated with cancer cell proliferation and survival.
GSK2820151 is primarily explored for its potential applications in cancer therapy. Its ability to inhibit BET proteins makes it a candidate for treating various malignancies where these proteins play a critical role in tumorigenesis. Additionally, ongoing research investigates its effects on inflammatory diseases due to its influence on transcriptional regulation pathways associated with immune responses .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3